N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide
Description
Properties
CAS No. |
649558-97-4 |
|---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-[2-(1,5-dihydroxypentan-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H21NO3/c20-12-6-9-15(13-21)16-10-4-5-11-17(16)19-18(22)14-7-2-1-3-8-14/h1-5,7-8,10-11,15,20-21H,6,9,12-13H2,(H,19,22) |
InChI Key |
AWOKWECNGRVLIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(CCCO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide typically involves the reaction of 2-aminophenylbenzamide with 1,5-dihydroxypentan-2-yl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
Substituent Analysis and Target Specificity
The following table highlights key structural differences and associated biological activities:
*Hypotheses based on structural similarities to compounds targeting GPCRs (e.g., GPR35) or transporters influenced by hydrophilic/hydrophobic balance.
Physicochemical and Druglikeness Profiles
- In contrast, tetrazole-containing analogs (e.g., compound 56) retain druglikeness with calculated molecular weight <500 and moderate logP values . Sigma receptor ligands like [125I]PIMBA incorporate halogen atoms (iodine) and lipophilic groups, enhancing blood-brain barrier penetration but increasing molecular weight .
Mechanistic and Therapeutic Implications
Receptor Binding and Selectivity
- GPR35 Agonists: Tetrazole-substituted benzamides exhibit nanomolar potency at GPR35, a receptor implicated in metabolic and inflammatory diseases. The 1,5-dihydroxypentane group in the target compound could modulate receptor interaction through polar interactions but may reduce affinity compared to heterocyclic substituents like tetrazole .
- Sigma Receptor Ligands : Piperidine and iodine substitutions in benzamides enable high-affinity sigma receptor binding (Kd ~5–15 nM), critical for tumor imaging and therapy. The dihydroxypentane group lacks the lipophilicity required for sigma receptor engagement, suggesting divergent therapeutic applications .
Antiparasitic Potential
- N-(2-aminoethyl)-N-benzyloxyphenyl benzamides were identified as potent Trypanosoma brucei inhibitors via high-throughput screening. While the target compound’s diol group may enhance solubility for systemic delivery, its larger size could limit uptake in parasitic cells compared to smaller analogs .
Biological Activity
N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article examines its biological activity, focusing on its cytotoxic effects, antioxidant properties, and molecular interactions based on various research findings.
Chemical Structure and Properties
The compound this compound features a benzamide core with a dihydroxypentan-2-yl substituent. The presence of hydroxyl groups suggests potential for hydrogen bonding, which may enhance its biological interactions.
Cytotoxic Activity
Several studies have assessed the cytotoxicity of this compound against various cancer cell lines. The following table summarizes the IC50 values reported for different derivatives and related compounds:
The compound demonstrates significant cytotoxic effects, especially in the A549 cell line, indicating potential as an anticancer agent.
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related damage in cells. The DPPH assay was employed to evaluate the free radical scavenging activity of the compound and its derivatives:
| Compound Name | IC50 (µM) | Reference |
|---|---|---|
| This compound | 37.23 ± 3.76 | |
| Compound 3f (related derivative) | 37.23 ± 3.76 |
The results indicate that the compound possesses moderate antioxidant activity, which may contribute to its overall therapeutic profile.
Molecular Docking Studies
In silico molecular docking studies have been performed to elucidate the binding interactions of this compound with target proteins such as tyrosine kinases. These studies provide insights into the mechanism of action at the molecular level:
- Target Protein : VEGFR-2
- Binding Affinity : Comparable to known inhibitors like sorafenib
- Mechanism : Induces apoptosis and cell cycle arrest in cancer cells
These findings suggest that the compound may effectively inhibit pathways critical for tumor growth and survival.
Case Studies and Research Findings
Research has highlighted various case studies demonstrating the biological efficacy of related compounds:
- Study on Lung Cancer : A study focused on the effects of this compound on A549 cells showed significant inhibition of cell proliferation with an IC50 value indicating strong cytotoxicity.
- Antioxidant Mechanism : Another investigation revealed that the compound enhances antioxidant enzyme levels, suggesting a protective effect against oxidative damage in cellular models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
